molecular formula C8H12N2O2S B13656508 N-(3-(methylamino)phenyl)methanesulfonamide

N-(3-(methylamino)phenyl)methanesulfonamide

Cat. No.: B13656508
M. Wt: 200.26 g/mol
InChI Key: ILQKQYGHPTXIRA-UHFFFAOYSA-N
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Description

N-(3-(Methylamino)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted at the 3-position with a methylamino (-NHCH₃) group and a methanesulfonamide (-SO₂NH₂) moiety. This compound is of interest in medicinal chemistry due to the pharmacological versatility of sulfonamides, which are known for their roles as enzyme inhibitors, receptor modulators, and anticancer agents .

For example, describes a multi-step synthesis of N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide derivatives using methanesulfonyl chloride under basic conditions (NaH/DMF) . Similarly, outlines a route to N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride via carbamate protection, reduction, and sulfonylation .

Applications: Sulfonamides are widely explored for their biological activities. highlights sulfonamide-amide hybrids with anticancer activity against cell lines , while details a methanesulfonamide derivative (EU-93-94) as a selective NMDA receptor inhibitor .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[3-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-9-7-4-3-5-8(6-7)10-13(2,11)12/h3-6,9-10H,1-2H3

InChI Key

ILQKQYGHPTXIRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Sulfonylation of 3-Aminophenyl Derivatives

A common method involves the reaction of 3-aminophenylamine or its derivatives with methanesulfonyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This reaction typically proceeds at low to moderate temperatures (0–25°C) to avoid side reactions and decomposition.

Introduction of the Methylamino Group

The methylamino group can be introduced by reductive amination of a corresponding aldehyde or ketone precursor on the phenyl ring or by nucleophilic substitution of a suitable leaving group with methylamine.

  • Reductive Amination :

    • Starting from 3-formylphenyl methanesulfonamide
    • React with methylamine in the presence of a reducing agent such as sodium cyanoborohydride
    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to 50°C
    • Reaction time: Several hours to overnight
  • Direct Amination :

    • Reaction of 3-halophenyl methanesulfonamide with methylamine under elevated temperature and pressure
    • Catalyst or base may be used to facilitate substitution

Industrial and Laboratory Scale Synthesis

Industrial synthesis often optimizes these steps for yield and purity by controlling parameters such as:

For example, sulfonylation reactions are often conducted under inert atmosphere to prevent oxidation, and reaction mixtures are carefully quenched and extracted to remove impurities.

Analytical Confirmation and Purity Assessment

Key analytical techniques used to confirm the structure and purity of this compound include:

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonylation Methanesulfonyl chloride, base (NaOH/Et3N) DMF, NMP 0–25°C 1–3 hours 70–90 Inert atmosphere recommended
Reductive Amination Methylamine, NaBH3CN (reducing agent) Methanol, ethanol RT to 50°C 6–24 hours 60–85 Controlled pH to avoid side reactions
Direct Amination (alt.) 3-halophenyl methanesulfonamide, methylamine Polar aprotic solvents Elevated (80–120°C) Several hours 50–75 Catalyst may improve substitution rate

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(3-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2SC_8H_{12}N_2O_2S . It features a methanesulfonamide group attached to a phenyl ring, further substituted with a methylamino group.

IUPAC Name: N-[3-(methylamino)phenyl]methanesulfonamide

Molecular Weight: 200.26 g/mol

Computed Properties:

  • XLogP3: 1.1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Exact Mass: 200.06194880 Da

Research Applications

N-(3-Aminomethyl-phenyl)methanesulfonamide is utilized in various research applications :

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .
  • Biochemical Research: This compound is used in studies related to enzyme inhibition and protein interactions, helping researchers understand complex biological processes .
  • Diagnostic Applications: It is explored for its potential in creating diagnostic agents that can enhance imaging techniques in medical settings .
  • Material Science: It has applications in the formulation of specialty polymers and coatings, improving their performance and durability .
  • Environmental Chemistry: Researchers use it to study the degradation of pollutants, contributing to developing more effective environmental remediation strategies .

Mechanism of Action

The mechanism of action of N-(3-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Electronic Effects

  • N-[3-(Dimethoxymethyl)phenyl]methanesulfonamide (): Substituent: 3-dimethoxymethyl (-CH(OCH₃)₂). Impact: The electron-donating methoxy groups increase hydrophilicity and steric bulk compared to the methylamino group in the target compound. This may reduce membrane permeability but enhance solubility .
  • N-(3-Chloro-4-methylphenyl)methanesulfonamide (): Substituent: 3-chloro, 4-methyl. This compound is noted for industrial use .
  • 1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide (): Substituent: 3-hydroxy, trifluoromethyl (-CF₃). This contrasts with the basic methylamino group in the target compound .

Physical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility
This compound C₈H₁₂N₂O₂S 200.26 - - -
N-[3-Hydroxy-4-(methylamino)phenyl]methanesulfonamide () C₈H₁₂N₂O₃S 216.26 1.5 ± 0.1 389.0 ± 52.0 Not specified
N-[3-Amino-2-methoxy-5-tert-butylphenyl]methanesulfonamide () C₁₂H₂₀N₂O₃S 272.37 - - Soluble in ethanol

Key Findings and Implications

  • Substituent Effects: Electron-donating groups (e.g., methylamino) enhance basicity and hydrogen-bonding capacity, favoring interactions with biological targets. Bulky substituents (e.g., tert-butyl in ) improve metabolic stability but may reduce bioavailability due to steric hindrance .
  • Biological Relevance: The methylamino group in this compound positions it as a candidate for targeting amine-sensitive receptors or enzymes, distinguishing it from halogenated or hydroxylated analogs.

Further studies are required to elucidate the pharmacokinetic and toxicological profiles of this compound, particularly in comparison to its analogs.

Biological Activity

N-(3-(methylamino)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a methylamino group. This unique arrangement contributes to its distinct chemical reactivity and biological properties. The molecular formula of this compound is C9H12N2O2SC_9H_{12}N_2O_2S, with a molecular weight of approximately 200.26 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The compound has been shown to inhibit the growth of various microbial strains by interfering with their metabolic pathways. Its mechanism may involve binding to specific enzymes essential for microbial survival, thus disrupting their function .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. For instance, it has demonstrated significant inhibitory effects on the proliferation of human cancer cell lines at subnanomolar concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro experiments have shown that the compound effectively reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Animal Models : Animal studies have provided insights into the pharmacokinetics and toxicity profiles of this compound, indicating favorable safety margins and effective dosage ranges for therapeutic applications .
  • Comparative Studies : Comparative analyses with structurally similar compounds have revealed that slight modifications in the chemical structure can significantly affect biological activity. For example, positional isomers such as N-(4-(methylamino)phenyl)methanesulfonamide exhibit different reactivities and biological profiles .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H12N2O2SAntimicrobial, Anticancer
N-(4-(methylamino)phenyl)methanesulfonamideC9H12N2O2SVaries; different position affects reactivity
N-(2-(methylamino)phenyl)methanesulfonamideC9H12N2O2SDistinct biological profile

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(3-(methylamino)phenyl)methanesulfonamide, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves reacting 3-(methylamino)aniline with methanesulfonyl chloride in the presence of a base like triethylamine. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane to enhance reagent solubility and reaction efficiency .
  • Stoichiometry : A 1:1 molar ratio of amine to methanesulfonyl chloride is optimal, with excess base (1.2–1.5 equiv.) to neutralize HCl byproducts .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR, focusing on sulfonamide proton signals (δ 3.0–3.5 ppm) and aromatic protons .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the methylamino group (δ 2.8–3.2 ppm) and sulfonamide SO2_2NH (δ 7.5–8.0 ppm, broad) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 215.08 (C8_8H12_{12}N2_2O2_2S) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles between the sulfonamide and phenyl ring .
    • Purity Assessment : Use reverse-phase HPLC with UV detection at 254 nm; retention time consistency across batches indicates reproducibility .

Q. What in vitro biological screening assays are recommended for initial evaluation of this compound?

  • Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using 10–100 µM concentrations. Normalize results to cisplatin controls .
  • Enzyme Inhibition : Screen against carbonic anhydrase or tyrosine kinases via spectrophotometric assays (e.g., NADH-coupled reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?

  • Issue Resolution :

  • Low Yield : Increase reaction time (12–24 hrs) or use a coupling agent like DCC to enhance sulfonylation efficiency .
  • Byproduct Formation : Introduce scavengers (e.g., polymer-bound trisamine) to trap excess sulfonyl chloride .
    • Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer, achieving >80% yield at 50 g scale .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50} values across studies)?

  • Data Analysis Framework :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .
  • Structural Confirmation : Re-analyze compound batches via LC-MS to rule out degradation or isomerization (e.g., ortho vs. para substitution) .
  • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target effects influencing potency .

Q. What advanced techniques elucidate the mechanism of action of this compound in enzyme inhibition?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified enzymes .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
    • Computational Modeling :
  • Molecular Dynamics Simulations : Predict binding stability in enzyme active sites using AMBER or GROMACS .
  • QSAR Studies : Correlate substituent effects (e.g., methylamino position) with inhibitory potency across analogs .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and stability in biological buffers?

  • Methodological Adjustments :

  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct LC-MS stability studies under physiological conditions (37°C, 5% CO2_2) for 24–72 hrs. Add antioxidants (e.g., ascorbate) if degradation exceeds 20% .

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